molecular formula C13H9ClFNO B312562 N-(4-chlorophenyl)-3-fluorobenzamide

N-(4-chlorophenyl)-3-fluorobenzamide

Cat. No.: B312562
M. Wt: 249.67 g/mol
InChI Key: OHQGLWLRBYMFAP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-fluorobenzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the meta position and a 4-chlorophenyl group attached via an amide linkage. This compound is structurally tailored to optimize electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its synthesis typically involves coupling 3-fluorobenzoyl chloride with 4-chloroaniline derivatives under basic conditions, as seen in analogous compounds .

Properties

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H9ClFNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)

InChI Key

OHQGLWLRBYMFAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides and Maleimides

Key Findings:
  • N-(4-Chlorophenyl)maleimide Derivatives: In antiproliferative assays (HG-3 cells), N-(4-chlorophenyl)maleimide (20b) exhibited a mean IC50 of 0.76 µM, outperforming analogs with nitro (25b, IC50 = 35% viability) or fluoro (25h, 35% viability) substituents. The chloro group enhances lipophilicity and target binding compared to smaller halogens like fluorine . In enzyme inhibition studies, N-(4-chlorophenyl)maleimide (22) showed moderate inhibitory activity (IC50 = 7.24 µM) against monoacylglycerol lipase (MGL), while bromo (25, IC50 = 4.37 µM) and iodo (28, IC50 = 4.34 µM) analogs were more potent. This suggests that larger halogens improve MGL binding, likely due to enhanced van der Waals interactions .
  • N-(4-Fluorophenyl)-3-fluorobenzamide (45): Structurally similar to the target compound but with a 4-fluorophenyl group, this analog was synthesized via 3-fluorobenzoyl chloride and 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine.
Table 1: Comparison of Halogen-Substituted Analogs
Compound Substituents Biological Activity (IC50 or % Viability) Key Property Influence
N-(4-Chlorophenyl)-3-fluorobenzamide 3-F, 4-Cl Not reported Balanced lipophilicity, electron withdrawal
N-(4-Chlorophenyl)maleimide (20b) 4-Cl IC50 = 0.76 µM (HG-3 cells) Enhanced antiproliferative activity
N-(4-Fluorophenyl)-3-fluorobenzamide (45) 3-F, 4-F Not reported Reduced steric bulk vs. chloro
N-(4-Iodophenyl)maleimide (28) 4-I IC50 = 4.34 µM (MGL inhibition) Increased van der Waals interactions

Heterocyclic and Triazole Derivatives

  • 1,2,5-Oxadiazole Derivatives (46): Compound 46 (N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide) incorporates an oxadiazole ring, which may enhance metabolic stability and π-π stacking interactions.
  • Triazole Thiones (4a–5d): Fluorobenzamide-containing triazole derivatives (e.g., 4a–5d) demonstrated improved insecticidal and agrochemical activities compared to non-fluorinated analogs. The fluorine atom likely stabilizes the amide bond against hydrolysis, extending half-life .

Structural and Electronic Considerations

  • Chlorine (4-position): Increases lipophilicity (Cl logP = 0.71) and steric bulk compared to fluorine, improving membrane permeability.
  • Comparative Stability :
    • Fluorine’s small size and high electronegativity reduce metabolic degradation, as seen in triazole derivatives . Chlorine’s larger size may enhance binding in hydrophobic enzyme pockets, as observed in maleimide inhibitors .

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